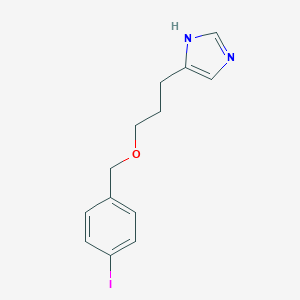

Iodoproxyfan

Description

Structure

3D Structure

Properties

CAS No. |

152028-96-1 |

|---|---|

Molecular Formula |

C13H15IN2O |

Molecular Weight |

342.18 g/mol |

IUPAC Name |

5-[3-[(4-iodophenyl)methoxy]propyl]-1H-imidazole |

InChI |

InChI=1S/C13H15IN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |

InChI Key |

DCQNAFOCXVCDLB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COCCCC2=CN=CN2)I |

Canonical SMILES |

C1=CC(=CC=C1COCCCC2=CN=CN2)I |

Other CAS No. |

152028-96-1 |

Synonyms |

(125I)iodoproxyfan 3-(1H-imidazol-4-yl)propyl-(4-iodophenyl)methyl ether iodoproxyfan |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Iodoproxyfan Analogues

Design Principles for Histamine (B1213489) H3 Receptor Ligands Based on Iodoproxyfan Scaffold

The design of H3 receptor ligands based on the this compound scaffold adheres to a general pharmacophore model consisting of three main components: an imidazole (B134444) ring (or a bioisosteric replacement), a flexible linker or spacer, and a distal lipophilic region. nih.govfrontiersin.orgcore.ac.uk

Imidazole Moiety : The imidazole ring is a crucial component for interaction with the H3 receptor, historically considered a prerequisite for potent antagonism. researchgate.net It typically engages in a key ionic interaction with a conserved aspartate residue (D3.32) in the third transmembrane helix (TM3) of the receptor. uni-regensburg.deplos.org While non-imidazole antagonists have been developed to circumvent potential metabolic liabilities associated with the imidazole ring, the fundamental interaction with this key residue remains a central design principle. researchgate.net

Linker/Spacer : this compound features a propyloxy chain that connects the imidazole ring to the distal aryl group. nih.govacs.org The length and nature of this spacer are critical for correctly positioning the other two components within the receptor's binding pocket. Variations in this chain, including the incorporation of different functional groups, significantly impact ligand affinity and functional activity. frontiersin.orgresearchgate.net

Distal Lipophilic Region : A lipophilic moiety at the end of the spacer chain is essential for high-affinity binding. core.ac.uknih.gov In this compound, this is an iodophenyl group. This region is believed to interact with a hydrophobic pocket within the receptor. The marked difference in potency between this compound and its non-iodinated analogue highlights the importance of a highly lipophilic residue in this part of the molecule for achieving high affinity and antagonist potency. nih.gov The introduction of electron-withdrawing groups into this distal aromatic ring has been shown to be an influential modification affecting affinity. researchgate.net

Scaffold hopping has emerged as a valuable strategy, using the fundamental principles of the this compound structure to design novel H3R ligands with potentially improved properties. nih.govcresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in refining the understanding of how the structural features of this compound-related compounds translate into their biological activity at the H3 receptor. These analyses mathematically correlate variations in molecular structure with changes in receptor affinity.

QSAR analyses on H3 receptor antagonists, including derivatives related to the this compound scaffold, have identified several key molecular descriptors that correlate with binding affinity. These descriptors provide quantitative insight into the physicochemical properties that govern ligand recognition and binding.

One study on cyclohexylamine-based H3R inverse agonists, which share structural motifs with this compound analogues, identified the importance of atomic properties such as mass, electronegativity, polarizability, and atomic van der Waals volume. wjbphs.com The analysis also highlighted the significance of the average valence connectivity index chi-5. wjbphs.com Another important finding was that a lower number of hydrogen-bond acceptor atoms (like nitrogen, oxygen, and fluorine) in the molecule would be supportive of higher H3R binding affinity. wjbphs.com

Further QSAR modeling on non-imidazole H3 antagonists indicated that connectivity information and the mean absolute charge are two critical descriptors for predicting H3 antagonistic activity. sid.ir The positive correlation with mean absolute charge suggests that a higher value for this descriptor relates to greater observed binding affinities. sid.ir

Key Molecular Descriptors for H3R Affinity:

Constitutional Descriptors: Atomic mass, electronegativity, charge content. wjbphs.com

Topological Descriptors: Average valence connectivity index chi-5. wjbphs.com

Geometric Descriptors: Atomic van der Waals volume. wjbphs.com

Electronic Descriptors: Polarizability, mean absolute charge. wjbphs.comsid.ir

Hydrogen Bonding: A reduced number of H-bond acceptor functionalities is favorable. wjbphs.com

Based on the identified molecular descriptors, predictive QSAR models have been developed to estimate the H3 receptor affinity of new chemical entities. These models are crucial tools in the rational design of novel ligands.

Methods such as Combinatorial Protocol in Multiple Linear Regression (CP-MLR) and Partial Least Squares (PLS) have been successfully applied. wjbphs.com For a set of cyclohexylamine (B46788) derivatives, CP-MLR analysis led to the identification of 26 descriptors for modeling H3R binding affinity. The resulting models demonstrated good fitting power and the capability of assessing external data, confirming their predictive validity. wjbphs.com

Similarly, genetic algorithm-coupled partial least square (GA-PLS) and stepwise multiple linear regression (MLR) methods have been used to develop predictive QSAR models for non-imidazole H3 antagonists. sid.ir These models were rigorously validated and showed reasonable statistical parameters, indicating their predictivity. sid.ir Such models, often combined with molecular docking simulations, provide a powerful hybrid approach to understanding ligand-receptor interactions and guiding the design of new antagonists with improved potency. plos.org These computational tools allow for the screening of virtual libraries and the prioritization of compounds for synthesis and biological testing. uni-regensburg.de

Impact of Structural Modifications on H3 Receptor Affinity and Selectivity

Systematic structural modifications of the this compound scaffold have been crucial in elucidating the SAR at the histamine H3 receptor. Changes to the core structure, including the functional group in the linker and the stereochemistry, have profound effects on receptor affinity, selectivity, and even the functional nature of the compound (i.e., antagonist vs. agonist).

Research into this compound analogues has involved replacing the central ether linkage with other functional groups, notably carbamates and esters, to probe their influence on H3 receptor antagonism. A key study synthesized and tested a series of derivatives of 3-(1H-imidazol-4-yl)propanol containing carbamate (B1207046), ester, and ether functionalities. nih.govacs.org

The results indicated that all three classes of compounds could produce potent H3 receptor antagonists. nih.govacs.org The ether linkage present in this compound itself proved to be optimal, as this compound was the most active compound identified in the study, with a pKi value of 9.0 in binding assays on rat cerebral cortex. nih.gov However, several carbamate and ester derivatives also displayed high affinity, demonstrating that the receptor can accommodate these different functional groups in the linker region. nih.govacs.orgresearchgate.net This flexibility allows for fine-tuning of the physicochemical properties of the ligands while retaining high potency.

| Compound Type | Functional Group | Example Compound | H3R Affinity (pKi) | Reference |

|---|---|---|---|---|

| Ether Analogue | Ether | This compound | 9.0 | nih.gov |

| Carbamate Analogue | Carbamate | N-Methyl-N'-(3-(1H-imidazol-4-yl)propyl)carbamoyl chloride derived compounds | Varies (up to high nM affinity) | nih.govresearchgate.net |

| Ester Analogue | Ester | Benzoic acid 3-(1H-imidazol-4-yl)propyl ester | Varies (up to high nM affinity) | nih.gov |

Stereochemistry plays a critical role in the interaction of ligands with the H3 receptor, often dictating both affinity and functional outcome. To investigate this, a series of chiral 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives were synthesized, effectively combining the structural features of the antagonist this compound with the chiral center of the agonist (R)-α-methylhistamine. acs.org

These studies revealed a clear stereospecificity for H3 receptor binding. The S-configuration of the 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which corresponds to the stereochemistry of the potent H3 agonist (R)-α-methylhistamine, was found to be more favorable for receptor affinity. acs.org

Interestingly, the functional activity of these chiral analogues was dependent on another structural feature: the nature of the distal lipophilic group.

When the distal group was aromatic (similar to this compound), the introduction of an amino group into the propyl chain did not change the compound's antagonist behavior, regardless of the stereocenter. acs.org

However, when the distal aromatic group was replaced by a cyclohexyl group , the compounds with the S-configuration behaved as agonists. acs.org

This suggests that a specific interaction between the amino group on the linker chain and the H3 receptor is involved in receptor activation, but only when a non-aromatic, more flexible lipophilic group is present. acs.org The compound 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether was identified as an H3 agonist with high affinity (pKi = 7.9). acs.org This highlights the subtle interplay between different parts of the ligand molecule in determining its pharmacological profile at the H3 receptor.

| Compound | Stereochemistry | Distal Group | Functional Activity | H3R Affinity (pKi) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-(1H-imidazol-4(5)-yl)propyl ether analogue | S-configuration | Aromatic | Antagonist | 5.9 - 7.9 | acs.org |

| 2-Amino-3-(1H-imidazol-4(5)-yl)propyl ether analogue | R-configuration | Aromatic | Antagonist | Lower than S-config. | acs.org |

| 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether | S-configuration | Cyclohexyl | Agonist | 7.9 | acs.org |

Comparison of Imidazole-Based and Non-Imidazole Scaffolds

The development of histamine H3 receptor antagonists has been characterized by a significant evolution in chemical scaffolds, moving from classical imidazole-containing structures to a diverse array of non-imidazole cores. This progression was largely driven by the need to overcome the potential pharmacokinetic and metabolic liabilities associated with the imidazole moiety, which, while historically considered essential for H3 receptor affinity, can contribute to poor brain penetration and inhibition of cytochrome P450 (CYP) enzymes. ucl.ac.ukresearchgate.netsemanticscholar.org

Imidazole-Based Scaffolds

The initial design of H3 receptor antagonists was rooted in the structure of the endogenous ligand, histamine. Consequently, the first generation of these compounds, including the archetypal antagonist thioperamide (B1682323) and the highly potent radioligand this compound, featured an imidazole ring as a core structural element. researchgate.netacs.org In these compounds, the imidazole group is typically connected via a flexible alkyl or ether chain to a lipophilic moiety. acs.org

This compound, or 3-(1H-imidazol-4-yl)propyl (4-iodophenyl)methyl ether, exemplifies the high potency achievable with this scaffold. It demonstrates exceptionally high affinity for the H3 receptor, with a reported pKi value of 9.0 in binding studies on rat cerebral cortex. acs.org This high affinity is a hallmark of well-designed imidazole-based antagonists. However, the polarity of the imidazole ring and its potential for metabolic interactions spurred research into alternatives. ucl.ac.uksemanticscholar.org

Non-Imidazole Scaffolds

The primary challenge in developing non-imidazole H3 antagonists was to replace the imidazole ring without sacrificing affinity and selectivity. ucl.ac.uk Researchers successfully addressed this by exploring a wide range of alternative heterocyclic and non-heterocyclic basic groups. These efforts revealed that the imidazole ring was not indispensable for high-affinity binding. ucl.ac.ukacs.org

Structure-activity relationship (SAR) studies demonstrated that potent non-imidazole antagonists could be created, often by incorporating a basic amine within a different structural framework, such as a piperidine, pyrrolidine, or guanidine (B92328) group, connected to a lipophilic aryl or biaryl system via a linker. ucl.ac.ukacs.orgresearchgate.net The success of this strategy indicated that these new scaffolds could effectively mimic the key interactions of the imidazole ring with the H3 receptor. For example, detailed SAR studies led to the synthesis of substituted phenoxypropylpiperidines and N-benzyl-N'-(pyrrolidinylalkyl)guanidines that exhibited high potency. ucl.ac.ukacs.org Some of these novel compounds were found to be significantly more potent than the reference imidazole antagonist thioperamide. ucl.ac.uk

Comparative Analysis of Research Findings

The exploration of both scaffolds has yielded potent and selective H3 receptor antagonists. The key distinction lies not necessarily in the achievable affinity, but in the optimization of drug-like properties.

Receptor Affinity: High affinity has been achieved with both scaffolds. While this compound stands as a benchmark for imidazole-based compounds (pKi = 9.0), potent non-imidazole antagonists have been developed with comparable affinities. acs.org For instance, the non-imidazole guanidine derivative N-(4-chlorobenzyl)-N'-(7-pyrrolidin-1-ylheptyl)guanidine showed a high affinity with a pKi of 8.78. acs.org Similarly, the non-imidazole ligand A-349821 displays a pKi of 8.8 for the human H3 receptor. researchgate.net

Pharmacokinetic Properties: A major advantage of non-imidazole scaffolds is the potential for improved pharmacokinetic profiles. The removal of the polar imidazole group was a deliberate strategy to enhance lipophilicity and, consequently, brain penetration, a critical factor for centrally acting agents. ucl.ac.uk

Metabolic Stability: The imidazole ring is known to be a substrate and inhibitor for various CYP450 enzymes, posing a risk of drug-drug interactions. researchgate.net The design of non-imidazole analogues successfully mitigated this liability, leading to compounds with cleaner metabolic profiles. nih.gov

Table of Comparative H3 Receptor Affinities

| Compound ID | Scaffold Type | H3 Receptor Affinity (pKi) | Species | Key Structural Feature |

| This compound | Imidazole | 9.0 | Rat | Imidazole-propyl-ether |

| Thioperamide | Imidazole | ~8.15 (Ki = 7.14 nM) | Human | Imidazole with piperidine-isothiourea |

| A-349821 | Non-Imidazole | 8.8 | Human | Biphenyl-morpholine-carboxamide |

| Compound 31 | Non-Imidazole | 8.78 | Not Specified | Guanidine with pyrrolidine |

Molecular and Cellular Pharmacology of Iodoproxyfan

Histamine (B1213489) H3 Receptor Binding Kinetics and Thermodynamics

The interaction of Iodoproxyfan with the histamine H3 receptor has been extensively characterized through radioligand binding assays, providing crucial insights into its kinetic and thermodynamic properties. semanticscholar.orgnih.gov These studies are fundamental to understanding its mechanism of action at a molecular level.

The radioiodinated version of this compound, [125I]this compound, serves as a valuable tool for studying H3 receptors. psu.eduresearchgate.net Equilibrium binding studies using [125I]this compound in membrane preparations, particularly from rat striatum and cortex, have been instrumental in characterizing the H3 receptor. nih.govresearchgate.net In these experiments, specific binding is typically defined by using an excess of a known H3 receptor agonist, such as (R)-α-methylhistamine, to displace the radioligand from the receptors. nih.govresearchgate.net For instance, at a concentration of 30 pM of [125I]this compound, specific binding has been shown to constitute approximately 65% of the total binding in rat striatum membranes. nih.govresearchgate.net The high affinity and specific activity of [125I]this compound allow for sensitive detection and autoradiographic visualization of H3 receptors in the brain. psu.eduresearchgate.net

Key characteristics of the binding of [125I]this compound to histamine H3 receptors are its reversibility and saturability. semanticscholar.orgnih.gov Reversibility indicates that the ligand can associate and dissociate from the receptor, which is a hallmark of most neurotransmitter receptor interactions. snmjournals.org Saturability implies that there is a finite number of specific binding sites for the ligand in the tissue preparation, and as the concentration of the radioligand increases, these sites become occupied until they are all bound (saturated). snmjournals.org In vivo blocking studies have further confirmed that the binding of radiolabeled H3 receptor antagonists is saturable. snmjournals.org

Scatchard analysis of [125I]this compound binding data has been employed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax). nih.govresearchgate.net The Kd is a measure of the radioligand's affinity for the receptor, with a lower Kd value indicating higher affinity. uah.es Bmax represents the total concentration of receptors in the tissue sample. uah.es In membranes from the rat striatum, Scatchard analysis revealed a Kd of 65 pM for [125I]this compound, with a corresponding Bmax of 78 fmol/mg of protein. nih.govresearchgate.net These values underscore the high affinity of this compound for the H3 receptor.

| Parameter | Value | Tissue Source | Reference |

| Kd | 65 pM | Rat Striatum Membranes | nih.govresearchgate.net |

| Bmax | 78 fmol/mg protein | Rat Striatum Membranes | nih.govresearchgate.net |

Receptor Selectivity Profiling of this compound

A crucial aspect of a pharmacological agent's profile is its selectivity for its intended target over other receptors. This compound has demonstrated a high degree of selectivity for the histamine H3 receptor.

Studies have shown that the potency of this compound is significantly lower at other receptor subtypes. Specifically, its affinity for histamine H1 and H2 receptors, as well as for α1, α2, β1, 5-HT2A, 5-HT3, and M3 receptors, is more than 300 times lower than its affinity for the histamine H3 receptor. nih.gov Further investigations into its interaction with α2 and 5-HT3 receptors revealed that its affinity for H3 receptors exceeds that for α2 receptors by at least 1.5 log units and for 5-HT3 receptors by at least 3 log units. nih.gov This high selectivity minimizes the potential for off-target effects mediated by these other receptors.

| Receptor Subtype | Selectivity vs. H3 Receptor | Reference |

| H1, H2, α1, β1, 5-HT2A, M3 | >300-fold lower potency | nih.gov |

| α2 | >31-fold lower affinity (≥1.5 log units) | nih.gov |

| 5-HT3 | >1000-fold lower affinity (≥3 log units) | nih.gov |

Functional Antagonism and Inverse Agonism Mechanisms at H3 Receptors

The histamine H3 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist. psu.edu This property allows for ligands to act not only as antagonists (blocking the action of an agonist) but also as inverse agonists (reducing the receptor's basal activity).

This compound is primarily characterized as a potent H3 receptor antagonist. nih.gov However, the distinction between neutral antagonists and inverse agonists at the H3 receptor is an important area of research. While some compounds like ciproxifan (B1662499) are well-established inverse agonists, reducing the constitutive activity of the H3 receptor, the precise nature of this compound's functional activity can be context-dependent. psu.edubiorxiv.org Interestingly, some compounds initially described as H3 receptor antagonists, including this compound, have been observed to act as full or partial agonists at recombinantly expressed rat and human H3 receptors in certain assay systems. nih.gov This highlights the complexity of receptor pharmacology and suggests that the functional effect of a ligand can be influenced by the specific cellular environment and receptor conformation.

In Vitro Assays for H3 Receptor Antagonist Activity (e.g., [3H]histamine-release assay)

The antagonist properties of this compound at the H3 receptor have been quantified using several in vitro methods. A key functional assay measures the compound's ability to counteract the effects of H3 agonists on neurotransmitter release from nerve terminals (synaptosomes). In a [3H]histamine-release assay using synaptosomes from rat cerebral cortex, this compound demonstrated potent H3 receptor antagonist activity. nih.govacs.org This assay typically involves stimulating the release of pre-loaded [3H]histamine and observing the inhibitory effect of an H3 agonist; the antagonist's potency is determined by its ability to reverse this inhibition.

In addition to functional assays, the binding affinity of this compound to the H3 receptor has been determined in radioligand binding studies. Using membranes from rat cerebral cortex and [3H]-(R)-α-methylhistamine as the radioligand, this compound displayed a very high affinity for the receptor. nih.govacs.org Its iodinated form, [125I]this compound, was subsequently developed and serves as a valuable radioligand for characterizing H3 receptors due to its advantageous pharmacological properties. nih.govacs.org

| Assay Type | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|

| Functional Assay ([3H]histamine-release) | Rat Cerebral Cortex Synaptosomes | -log Ki | 8.3 | nih.govacs.org |

| Binding Assay ([3H]-(R)-α-methylhistamine) | Rat Cerebral Cortex | -log Ki | 9.0 | nih.govacs.org |

Effects on G-protein Coupled Signaling Pathways (e.g., cAMP formation, ERK1/2 activation)

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. guidetopharmacology.org Activation of the H3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) formation. nih.gov As an antagonist, this compound blocks this effect. In cellular systems where H3 receptors are expressed, this compound can prevent or reverse the inhibition of forskolin-stimulated cAMP formation caused by histamine or other H3 agonists. nih.gov

The H3 receptor is also capable of activating the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). pnas.org This signaling pathway is involved in cellular processes like proliferation and differentiation. nih.govfrontiersin.org H3 receptor-mediated activation of ERK1/2 is a response that can be blocked by H3 antagonists. nih.gov In some cellular contexts, proxyfan (B1235861), a related H3 ligand, has been shown to act as a partial agonist in stimulating MAPK activity, an effect that would be antagonized by a neutral antagonist or an inverse agonist. pnas.org

H3 Receptor Heterogeneity and Isoform-Specific Pharmacology

The complexity of H3 receptor pharmacology is enhanced by the existence of multiple receptor isoforms generated through alternative splicing of the H3 receptor gene. mdpi.comresearchgate.net This heterogeneity can lead to variations in ligand binding, signal transduction, and functional responses, a concept known as ligand-directed or biased signaling. nih.govresearchgate.net

Identification and Characterization of H3 Receptor Splice Variants

The human histamine H3 receptor gene is composed of four exons and can undergo alternative splicing, primarily affecting the third intracellular loop (i3). nih.govnih.govportlandpress.com This process generates a number of H3 receptor isoforms. Six splice variants were initially cloned from the human thalamus, showing co-expression in the brain but with region-specific distribution. nih.govnih.gov These isoforms can feature deletions in transmembrane domains or variable deletions within the third intracellular loop. nih.govportlandpress.com The structural differences, particularly in the intracellular domains responsible for G-protein coupling, are critical for the receptor's signal transduction capabilities. nih.gov

| Isoform Name | Structural Characteristic | Reference |

|---|---|---|

| H3(445aa) | Full-length 'original' receptor | nih.govnih.gov |

| H3(ΔTM2, 431aa) | Deletion in the second transmembrane domain | nih.govnih.gov |

| H3(Δi3, 415aa) | Deletion in the third intracellular loop | portlandpress.com |

| H3(Δi3, 365aa) | Variable deletion in the third intracellular loop | nih.govnih.gov |

| H3(Δi3, 329aa) | Variable deletion in the third intracellular loop | portlandpress.com |

Ligand-Directed and Isoform-Biased Signaling of this compound

The existence of multiple H3 receptor isoforms raises the possibility that ligands may exhibit different pharmacological properties at each variant. This has been demonstrated through binding and functional studies. For instance, when three isoforms—H3(445aa), H3(ΔTM2, 431aa), and H3(Δi3, 365aa)—were expressed in CHO cells, significant differences in the binding of [125I]this compound were observed. nih.govnih.govportlandpress.com Both the full-length H3(445aa) and the H3(Δi3, 365aa) isoform displayed high affinity for [125I]this compound. nih.govnih.govportlandpress.com In contrast, the H3(ΔTM2, 431aa) isoform, which has a deletion in a transmembrane domain, was unable to bind the radioligand. nih.govnih.govportlandpress.com

Furthermore, the H3(Δi3, 365aa) isoform, despite binding antagonists like [125I]this compound, was functionally uncoupled from agonist-mediated signal transduction; H3 agonists failed to inhibit forskolin-induced cAMP production or stimulate [35S]GTPγS binding in cells expressing this variant. nih.govnih.govportlandpress.com This indicates that the 80-amino-acid sequence missing from the third intracellular loop of this isoform is essential for agonist-mediated signaling, but not for antagonist binding. nih.govnih.gov Some research also suggests that certain agonists can elicit different signaling responses depending on the isoform, such as failing to trigger a Ca2+ response at the hH3R-365 variant, highlighting the potential for isoform-biased agonism. nih.gov

| H3R Isoform | Kd (pM) | Binding Capacity | Reference |

|---|---|---|---|

| H3(445aa) | 28 ± 5 | High | nih.govnih.gov |

| H3(Δi3, 365aa) | 8 ± 1 | High | nih.govnih.gov |

| H3(ΔTM2, 431aa) | N/A | Unable to bind | nih.govnih.gov |

Constitutive Activity and Different Functional States of the H3 Receptor

The H3 receptor is one of a number of GPCRs that exhibits significant constitutive activity. nih.govnih.gov This means the receptor can adopt an active conformational state (R*) and signal through G-proteins even in the absence of an agonist. pnas.org This spontaneous activity has been observed in native tissues, where it establishes an inhibitory tone on neurotransmitter release. nih.govnih.gov The level of constitutive activity can vary between different H3 receptor isoforms, with shorter variants like H3R-365 and H3R-373 showing higher constitutive signaling in cAMP assays compared to the longer H3R-445 isoform. researchgate.net

This phenomenon has implications for ligand pharmacology. While a neutral antagonist blocks the action of an agonist, an "inverse agonist" can bind to the constitutively active receptor and stabilize it in an inactive (R) conformation, thereby reducing the basal signaling level. pnas.org Many compounds classified as H3 antagonists, such as ciproxifan and thioperamide (B1682323), are in fact inverse agonists because they decrease the constitutive G-protein activation measured in [35S]GTPγS binding assays. nih.govnih.gov Ligands can display a spectrum of activity, from full agonism to full inverse agonism, depending on the level of constitutive activity in a given system, a concept known as "protean agonism". pnas.orgnih.gov While often termed an antagonist, this compound's ability to slightly decrease electrically induced contractions in guinea-pig ileum on its own suggests it is not a purely neutral antagonist and may possess some inverse agonist properties. nih.gov

Preclinical Pharmacological Evaluation in Non Human Models

In Vitro and Ex Vivo Models for H3 Receptor Activity Assessment

Synaptosomes, which are isolated nerve terminals, from the rodent cerebral cortex have been a valuable tool for studying the effects of iodoproxyfan on H3 receptor function. In these preparations, this compound has demonstrated its antagonist properties at the H3 autoreceptor, which regulates the synthesis and release of histamine (B1213489). pnas.org Studies using synaptosomes from rat cerebral cortex have been employed in [3H]-histamine-release assays to test the H3 receptor antagonist activity of various compounds, including this compound. nih.govacs.org

Research has shown that this compound can displace the binding of other radiolabeled ligands to rat brain cortex membranes. nih.gov For instance, in binding studies with [3H]-(R)-α-methylhistamine on rat cerebral cortex, this compound exhibited a high affinity. nih.govacs.org Furthermore, experiments on superfused mouse brain cortex slices preincubated with 3H-noradrenaline have shown that this compound can facilitate electrically evoked tritium (B154650) overflow, indicating its antagonist activity at H3 heteroreceptors that modulate the release of other neurotransmitters. nih.gov A protean agonism of another H3 ligand, proxyfan (B1235861), was observed in rat or mouse cortical synaptosomes, where it did not affect [3H]histamine release on its own, unlike the inverse agonist ciproxifan (B1662499) which enhanced it. pnas.org

Table 1: In Vitro Activity of this compound in Rodent Cerebral Cortex

| Parameter | Value | Species | Reference |

|---|---|---|---|

| -log Ki (functional test) | 8.3 | Rat | nih.govacs.org |

| -log Ki ([3H]-(R)-α-methylhistamine binding) | 9.0 | Rat | nih.govacs.org |

| pEC50 (tritium overflow facilitation) | 6.46 | Mouse | nih.gov |

| pA2 (noradrenaline inhibition shift) | 6.65 | Mouse | nih.gov |

The guinea-pig ileum is a classic isolated tissue preparation used to assess the functional activity of compounds at H3 receptors. In this model, H3 receptor agonists inhibit the electrically induced contractions of the ileum, and antagonists can reverse this effect. Studies have shown that this compound acts as a potent H3 receptor antagonist in this preparation. nih.gov It has been observed to shift the concentration-response curve of the H3 receptor agonist R-a-methylhistamine to the right, with apparent pA2 values indicating strong antagonism. nih.gov Interestingly, at a concentration of 6.3 μmol/l, this compound itself did not cause a contraction but did depress the maximum response to 5-hydroxytryptamine. nih.gov In some instances, this compound was noted to decrease the electrically induced contraction on its own, an effect that was counteracted by the H3 receptor antagonist thioperamide (B1682323). nih.govresearchgate.net The potencies of various antagonists, including this compound, in the guinea-pig ileum have shown a significant correlation with their potencies in the mouse brain cortex, suggesting similar pharmacological properties of the H3 receptors in these two tissues, although minor differences may exist due to species variations or receptor coupling efficiencies. nih.govresearchgate.net

Cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells that are genetically engineered to stably express histamine H3 receptors are crucial tools for detailed pharmacological characterization. ebi.ac.uknih.govevitria.cominscreenex.de These systems allow for the study of receptor-ligand interactions in a controlled environment. Assays involving the displacement of [125I]this compound from human H3 receptors expressed in CHO or HEK-293 cells are used to determine the binding affinity of other compounds. ebi.ac.uk

Studies have demonstrated that some H3 receptor isoforms, when expressed in CHO cells, are unable to bind [125I]this compound, while others display high affinity for it. researchgate.net For instance, the full-length H3(445aa) and a truncated H3(Δi3, 365aa) receptor both showed high affinity for [125I]this compound. researchgate.net However, functional assays in these cells revealed that while H3 agonists could bind to the H3(Δi3, 365aa) receptor, they did not trigger downstream signaling pathways like the inhibition of forskolin-induced cAMP production. researchgate.net The use of HEK-293 cells stably expressing the human H3 receptor has also been pivotal in comparing the pharmacology of H3 and H4 receptors. nih.gov A protean agonist behavior for the H3 ligand proxyfan was first demonstrated in vitro at recombinant H3 receptors expressed in CHO cells. pnas.org

Radioligand Imaging and Receptor Localization Studies in Non-Human Brain

The radioiodinated form of this compound, [125I]this compound, has proven to be an invaluable tool for the visualization and quantification of H3 receptors in the brain through autoradiography. psu.eduresearchgate.net This technique provides detailed images of the distribution of H3 receptors in sections of the rodent brain. researchgate.netnih.gov Binding of [125I]this compound to rat striatum membranes is reversible and saturable, with a high affinity (Kd of 65 pM) and a maximal binding capacity (Bmax) of 78 fmol/mg of protein. researchgate.netnih.gov The specificity of this binding to H3 receptors is confirmed by the ability of known H3 receptor agonists and antagonists to inhibit it with their expected potencies. researchgate.netnih.gov The use of [125I]this compound produces well-contrasted autoradiographic images with low non-specific binding, making it a sensitive probe for localizing H3 receptors. researchgate.netnih.gov

Autoradiographic studies using [125I]this compound have confirmed the heterogeneous distribution of histamine H3 receptors throughout the rodent brain. researchgate.netnih.gov High densities of H3 receptors have been consistently observed in several key brain regions. ceu.es These include the anterior cerebral cortex, the ventral striatum (including the nucleus accumbens and olfactory tubercles), and other limbic areas. psu.eduresearchgate.netnih.gov Furthermore, these studies have revealed a distinct laminated pattern of H3 receptor labeling within the cerebral cortex and the hippocampal formation. researchgate.netnih.gov This uneven distribution aligns with the known projections of histaminergic neurons, which originate in the tuberomammillary nucleus of the posterior hypothalamus and extend throughout the brain. ceu.es The localization of H3 receptors in areas like the striatum and cortex is consistent with their role in modulating the release of various neurotransmitters, including dopamine (B1211576), serotonin (B10506), and noradrenaline. ceu.esuab.cat

Quantitative Receptor Occupancy Studies in Non-Human Primates (using related PET ligands)

While this compound itself, particularly in its [¹²⁵I]-labeled form, is a pivotal tool for in vitro and ex vivo autoradiography of the histamine H₃ receptor (H₃R), quantitative in vivo receptor occupancy studies in non-human primates typically employ positron emission tomography (PET) ligands with suitable properties for dynamic brain imaging. nih.govacnp.org These studies are crucial for establishing the relationship between the dose of an H₃R antagonist and its engagement with the target receptor in the living brain, providing essential data for translational research.

The methodology involves administering a specific H₃R PET radioligand to a non-human primate, such as a baboon or rhesus macaque, and measuring its uptake and distribution in the brain. nih.govresearchgate.net Subsequently, a non-labeled H₃R antagonist is administered, and the PET scan is repeated. By comparing the binding potential of the radioligand before and after the administration of the antagonist, researchers can calculate the percentage of H₃ receptors occupied by the drug at a given dose. nih.govnih.gov

Several PET radioligands have been developed and validated for imaging H₃ receptors in non-human primate brains. These tracers allow for the quantification of receptor occupancy by novel H₃R antagonists. For instance, studies with the PET ligand [¹¹C]GSK189254 have been used to determine the dose-receptor occupancy relationship for various H₃R antagonists in animals and humans. researchgate.netresearchgate.net Similarly, other ligands such as [¹⁸F]FMH3 have been evaluated in baboons to measure receptor occupancy following the administration of selective H₃R antagonists like ABT-239 and ciproxifan. researchgate.net These studies demonstrate that H₃R antagonists can achieve significant, dose-dependent occupancy of their target in the primate brain. nih.govresearchgate.net

Table 1: Examples of PET Ligands Used for Histamine H₃ Receptor Occupancy Studies

| PET Ligand | Antagonist Used in Occupancy Study | Primate Model | Key Finding |

| [¹⁸F]FMH3 | ABT-239, Ciproxifan | Baboon | Demonstrated dose-dependent receptor occupancy by H₃R antagonists. researchgate.net |

| [¹¹C]GSK189254 | GSK189254, AG-0029 | Human, Rat | Enabled quantification of H₃R availability and occupancy. researchgate.netacs.org |

| [¹¹C]AZ13153556 | N/A (validated for imaging) | Mouse, Non-human primate | Showed suitable properties for quantifying H₃ receptors in the primate brain. researchgate.net |

| [¹¹C]SD5024 | Rimonabant, Taranabant | Non-human primate | Used to measure receptor occupancy for CB₁R antagonists, illustrating the PET methodology. nih.gov |

Modulation of Neurotransmitter Systems in Preclinical Brain Models (in vitro/ex vivo)

The histamine H₃ receptor functions as a presynaptic autoreceptor on histaminergic neurons, where its activation tonically inhibits the synthesis and release of histamine. acnp.orgmdpi.comsnmjournals.org this compound, as a potent H₃R antagonist/inverse agonist, directly counteracts this inhibitory control.

In vitro studies using synaptosomes from rat cerebral cortex have provided direct evidence of this mechanism. In a [³H]-histamine release assay, this compound demonstrated potent H₃R antagonist activity, effectively blocking the receptor and thereby increasing the release of histamine from presynaptic terminals. nih.gov By preventing the activation of the H₃ autoreceptor, this compound disinhibits the histaminergic neuron, leading to enhanced neurotransmitter release. mdpi.com This action is fundamental to the mechanism of H₃R antagonists and is believed to underlie many of their physiological effects. researchgate.net

Beyond its role as an autoreceptor, the H₃ receptor also functions as a presynaptic heteroreceptor on a variety of non-histaminergic neurons, where it regulates the release of other key neurotransmitters. snmjournals.orgpsu.edu As an H₃R antagonist, this compound can increase the release of acetylcholine (B1216132) (ACh), dopamine (DA), and norepinephrine (B1679862) (NE) by blocking this inhibitory influence. researchgate.netpsu.edu

Norepinephrine: Research has shown that this compound can facilitate the release of norepinephrine. In studies using superfused mouse brain cortex slices preloaded with [³H]-noradrenaline, this compound increased the electrically stimulated overflow of the radiolabel with a pEC₅₀ value of 6.46. nih.gov This effect indicates that by blocking presynaptic H₃ heteroreceptors on noradrenergic terminals, this compound enhances norepinephrine release. Furthermore, this compound was found to have a moderate affinity for α₂-adrenergic receptors (pKi of 6.79), which also function as inhibitory autoreceptors on noradrenergic neurons. nih.gov

Acetylcholine and Dopamine: The effect of H₃R antagonists on acetylcholine and dopamine release is well-documented for other compounds in this class. Microdialysis studies in rats have demonstrated that H₃R antagonists such as GSK189254 and ABT-239 robustly increase the release of acetylcholine in the cortex and hippocampus, as well as dopamine in the prefrontal cortex. psu.edunih.gov Given that this compound is a potent and selective H₃R antagonist, it is expected to produce similar increases in the release of these crucial neurotransmitters involved in cognition and arousal. nih.gov

Table 2: Preclinical Effects of this compound on Neurotransmitter Systems

| Neurotransmitter System | Model | Assay / Method | Finding (Value) | Reference |

| Histamine | Rat cerebral cortex synaptosomes | [³H]-Histamine release assay | Potent H₃R antagonist activity (-log Ki = 8.3) | nih.gov |

| Norepinephrine | Mouse cerebral cortex slices | [³H]-Noradrenaline overflow | Facilitated release (pEC₅₀ = 6.46) | nih.gov |

| Norepinephrine | Rat brain cortex membranes | ³H-Rauwolscine binding (α₂-receptor) | Moderate affinity (pKi = 6.79) | nih.gov |

| Serotonin (5-HT) | Guinea-pig ileum | 5-HT induced contraction (5-HT₃ receptor) | Low potency antagonism (pD'₂ = 5.24) | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Iodoproxyfan

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This analysis is crucial for understanding the molecular basis of Iodoproxyfan's high affinity and selectivity for the H3 receptor.

Although a crystal structure of the H3 receptor with this compound is not available, homology models based on related G protein-coupled receptors (GPCRs), such as the H1 receptor or the M3 muscarinic receptor, have been extensively used for docking studies. mdpi.com These studies predict that this compound, like other imidazole-based H3 antagonists, anchors itself within the transmembrane (TM) domain of the receptor.

The binding is characterized by a series of key interactions:

Ionic Interaction: The protonated imidazole (B134444) ring of this compound is predicted to form a crucial salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (Asp3.32). mdpi.com This interaction is considered a primary anchor point for most histamine (B1213489) receptor ligands.

Hydrogen Bonding: An essential hydrogen bond network is established with another key acidic residue, glutamic acid in transmembrane helix 5 (Glu5.46). mdpi.com This residue interacts with the imidazole ring, further stabilizing the ligand's position.

Hydrophobic and Aromatic Interactions: The propyl chain and the iodophenyl group of this compound are oriented towards a hydrophobic pocket. The iodophenyl moiety is believed to engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine (e.g., Tyr3.33, Tyr6.51) and phenylalanine (e.g., Phe7.39), which contributes significantly to the compound's high affinity. mdpi.comresearchgate.net The presence of the large, lipophilic iodine atom is thought to enhance these hydrophobic interactions. nih.gov

These interactions collectively define the binding mode of this compound, explaining its potent antagonism at the H3 receptor.

Table 1: Predicted Key Amino Acid Residues in the H3 Receptor Interacting with this compound This table is generated based on molecular modeling studies of various H3 receptor antagonists.

| Interacting Residue | Location | Predicted Interaction Type | Interacting Moiety of this compound |

|---|---|---|---|

| Aspartic Acid (D) | Transmembrane Helix 3 | Ionic Interaction / Salt Bridge | Protonated Imidazole Ring |

| Glutamic Acid (E) | Transmembrane Helix 5 | Hydrogen Bond / Salt Bridge | Protonated Imidazole Ring |

| Tyrosine (Y) | Transmembrane Helix 3 | π-π Stacking / Hydrophobic | Iodophenyl Ring |

| Tyrosine (Y) | Transmembrane Helix 6 | Hydrogen Bond / Hydrophobic | Ether Oxygen / Iodophenyl Ring |

| Phenylalanine (F) | Transmembrane Helix 7 | Hydrophobic Interaction | Iodophenyl Ring |

This compound possesses significant conformational flexibility, primarily around the propyl-ether linker connecting the imidazole and iodophenyl rings. For effective binding, the molecule must adopt a specific, low-energy conformation that is complementary to the shape of the receptor's binding pocket.

Conformational analysis studies, often performed in conjunction with molecular docking, explore the possible shapes (conformers) of the this compound molecule. These studies suggest that within the constrained environment of the H3 receptor binding site, the flexible linker adopts a bent or folded conformation. This allows the two key pharmacophoric features—the basic imidazole head and the lipophilic iodophenyl tail—to simultaneously engage their respective interaction points (Asp3.32/Glu5.46 and the hydrophobic pocket) within the receptor. The ether oxygen in the linker may also act as a hydrogen bond acceptor with residues like Tyr6.51, further defining the ligand's bound conformation. mdpi.com

Advanced Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For H3 receptor ligands, advanced QSAR methodologies have been instrumental in designing new compounds with improved potency and selectivity.

Traditional QSAR models often rely on linear regression techniques. However, the relationship between a ligand's structure and its affinity for the H3 receptor is complex and often non-linear. To address this, modern QSAR studies employ sophisticated machine learning and statistical methods. nih.gov

Support Vector Machines (SVM): This machine learning algorithm has been successfully used to build non-linear QSAR models for H3 receptor antagonists. nih.gov SVMs can effectively handle complex datasets and identify subtle relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and antagonist activity.

Genetic Algorithms (GA): GAs are used as a variable selection tool to choose the most relevant molecular descriptors from a large pool of possibilities. researchgate.net This helps in creating more robust and predictive QSAR models by eliminating irrelevant or redundant information. For H3 antagonists, GAs have been combined with multiple linear regression (MLR) to develop highly predictive models. researchgate.net

These approaches allow for the analysis of large and diverse sets of H3 ligands, leading to more accurate predictions of activity for novel, untested compounds.

The primary goal of QSAR is to develop models that can accurately predict the biological activity of new chemical entities before their synthesis. For H3 receptor ligands, several successful 2D and 3D-QSAR models have been developed.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. nih.gov For H3 antagonists, these models consistently highlight the importance of a positively charged group (the imidazole) and a large, hydrophobic region (corresponding to the iodophenyl group of this compound). nih.gov

These predictive models serve as a valuable guide for medicinal chemists, enabling the rational design of new H3 receptor antagonists with potentially enhanced therapeutic properties.

Table 2: Example of Statistical Parameters for a QSAR Model of H3 Receptor Antagonists This table presents representative data from a published QSAR study to illustrate model validation.

| Parameter | Description | Value |

|---|---|---|

| N | Number of compounds in the dataset | 144 |

| R² | Coefficient of determination (goodness of fit) | > 0.85 |

| Q² (or R²cv) | Cross-validated R² (predictive ability) | > 0.60 |

| F-statistic | Fischer test value (statistical significance) | High |

Quantum Chemical Studies for Ligand Properties and Receptor Activation

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and interaction capabilities. While extensive quantum chemical studies specifically on this compound are not widely published, principles from studies on related ligands and receptor systems can be applied.

These methods are used to accurately calculate properties such as:

Partial Atomic Charges: Determining the charge distribution across the this compound molecule helps in understanding its electrostatic interactions with receptor residues, particularly the ionic and hydrogen bonds formed by the imidazole ring.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. These descriptors have been used to improve the predictive power of QSAR models for H3 antagonists. nih.gov

Protonation States: Quantum calculations can predict the most likely protonation state of the imidazole ring at physiological pH, which is critical for the key ionic interaction with Asp3.32.

Furthermore, quantum chemical calculations can be applied to model the process of receptor activation. By analyzing the electronic changes that occur in both the ligand and key receptor residues upon binding, researchers can hypothesize how an antagonist like this compound stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent signaling. For instance, studies on other histamine receptors have used quantum chemistry to rationalize how subtle changes in hydrogen bond strength upon ligand binding can affect receptor function. doaj.org

Advanced Analytical Techniques in Iodoproxyfan Research

Radioligand Binding Assays for Receptor Characterization and Screening

Radioligand binding assays are a cornerstone in pharmacology for studying receptor-ligand interactions. creative-bioarray.com These assays are highly sensitive and robust, making them the gold standard for measuring the affinity of a ligand for its target receptor. creative-bioarray.com The principle involves using a radioactive isotope-labeled compound (a radioligand) to specifically bind to a receptor. By measuring the amount of radioactivity, researchers can determine the density of receptors in a tissue (Bmax) and the ligand's binding affinity (Kd). creative-bioarray.comnih.gov

For Iodoproxyfan, its radioiodinated version, [¹²⁵I]this compound, was specifically developed to serve as a high-affinity radioligand for the histamine (B1213489) H3 receptor. nih.gov This tool possesses advantageous pharmacological properties that make it ideal for receptor characterization. nih.gov It exhibits high potency and selectivity, being over 300 times more selective for the H3 receptor compared to a range of other receptors, including H1, H2, adrenergic, and serotonin (B10506) receptors. nih.gov

Table 1: Receptor Binding Profile of this compound

This interactive table displays the binding affinity (Ki) of this compound at the histamine H3 receptor and its significantly lower affinity at other receptor types, highlighting its selectivity.

| Receptor | Test Ligand | Ki (nM) | Selectivity vs. H3 |

| Histamine H3 | [³H]-(R)-alpha-methylhistamine | 1.0 | - |

| Histamine H1 | - | >10,000 | >10,000x |

| Histamine H2 | - | >10,000 | >10,000x |

| α1-Adrenergic | - | >10,000 | >10,000x |

| α2-Adrenergic | ³H-Rauwolscine | 162 | >160x |

| 5-HT3 | - | >10,000 | >10,000x |

| Data compiled from published research findings. nih.govnih.gov |

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly assess large numbers of compounds for a specific biological activity. nih.gov Radioligand binding assays are readily adaptable to HTS formats, providing a powerful platform for discovering new molecules that interact with a target receptor. creative-bioarray.commerckmillipore.com

The exceptional properties of [¹²⁵I]this compound, such as its high affinity and high specific activity, make it an excellent tool for HTS campaigns aimed at identifying novel histamine H3 receptor ligands. In a typical HTS setup, [¹²⁵I]this compound is incubated with the H3 receptor in the presence of individual compounds from a large chemical library. eurofinsdiscovery.com Compounds that bind to the H3 receptor will compete with [¹²⁵I]this compound, leading to a decrease in the measured radioactivity. This allows for the rapid identification of "hits"—compounds that show potential as new H3 receptor ligands. nih.gov These campaigns can screen hundreds of thousands of compounds, significantly accelerating the early phase of drug discovery. digitellinc.com

Competitive binding assays are a specific type of radioligand binding assay used to determine the affinity of an unlabeled test compound for a receptor. creative-bioarray.com The assay measures the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor. nih.gov The resulting data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity. creative-bioarray.com

This compound itself has been characterized using competitive binding assays. Its affinity for the histamine H3 receptor was determined in competition with the radioligand [³H]-(R)-alpha-methylhistamine on rat cerebral cortex membranes, yielding a high-affinity Ki value of approximately 1.0 nM (-log Ki = 9.0). nih.gov

Furthermore, the selectivity of this compound was established by testing its ability to compete for binding at other receptors. For instance, in a competitive binding assay using ³H-rauwolscine as the radioligand for α2-adrenergic receptors, this compound was found to displace the radioligand with a much lower affinity (pKi of 6.79), demonstrating its selectivity for the H3 receptor. nih.gov

Table 2: Competitive Binding Data for this compound at α2-Adrenergic Receptors

This interactive table presents data from a competitive binding experiment, comparing the affinity of this compound to a known α2 ligand.

| Compound | Radioligand | Receptor | pKi | Ki (nM) |

| This compound | ³H-Rauwolscine | α2-Adrenergic | 6.79 | 162 |

| Rauwolscine | ³H-Rauwolscine | α2-Adrenergic | 8.59 | 2.57 |

| Data derived from studies on rat brain cortex membranes. nih.gov |

Advanced Chromatographic Methods for Compound Analysis

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. In pharmaceutical research involving this compound, advanced chromatographic methods are critical for ensuring the compound's purity, stability, and quality.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate and quantify compounds in a liquid mobile phase. researchgate.net It is particularly valuable for the analysis of non-volatile or thermally unstable molecules like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used in the pharmaceutical industry for purity testing and stability assessment. semanticscholar.org

In the context of this compound research, a validated stability-indicating HPLC method would be employed to:

Determine Purity: Assess the purity of newly synthesized batches of this compound, separating the active pharmaceutical ingredient (API) from any impurities, starting materials, or by-products.

Assess Stability: Monitor the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light), as mandated by ICH guidelines. This forced degradation study helps to identify potential degradation products and establish the compound's shelf-life and storage conditions. japsonline.com

Table 3: Hypothetical HPLC Stability Data for this compound

This interactive table illustrates potential outcomes from a forced degradation study of this compound, analyzed by a stability-indicating HPLC method.

| Stress Condition | Assay of this compound (%) | Total Impurities (%) | Major Degradant RRT |

| Control (No Stress) | 99.8 | 0.2 | - |

| Acid (0.1 N HCl, 80°C, 24h) | 92.5 | 7.5 | 0.85 |

| Base (0.1 N NaOH, 80°C, 24h) | 95.1 | 4.9 | 1.15 |

| Oxidative (3% H₂O₂, RT, 24h) | 90.3 | 9.7 | 0.92 |

| Thermal (105°C, 48h) | 99.5 | 0.5 | - |

| Photolytic (UV Light, 72h) | 98.9 | 1.1 | 1.08 |

| RRT: Relative Retention Time. This data is illustrative and not from a specific study. |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net Its application in analyzing this compound is less direct than HPLC, as this compound's polarity and molecular weight may limit its volatility.

However, GC can be applied in several ways:

Analysis of Volatile Impurities: GC is ideal for detecting and quantifying residual volatile solvents or volatile reagents used in the synthesis of this compound. scirp.org

Analysis after Derivatization: To make this compound suitable for GC analysis, a derivatization step could be employed. This chemical modification would convert the polar imidazole (B134444) group into a less polar, more volatile derivative, allowing for its separation and detection by GC. nih.gov

High-Sensitivity Detection: When coupled with an Electron Capture Detector (ECD), GC can be extremely sensitive to halogenated compounds. The iodine atom in this compound would produce a strong signal with an ECD, enabling trace-level quantification if the compound can be made amenable to GC analysis.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rfi.ac.uk It is an indispensable tool for confirming the identity and structure of molecules and for highly sensitive quantification. MS is typically coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures. nih.gov

For this compound, MS is used to:

Confirm Molecular Weight: Following synthesis, a soft ionization technique like Electrospray Ionization (ESI) is used to generate intact molecular ions of this compound. High-resolution mass spectrometry (HRMS) can then measure the accurate mass of this ion, confirming its elemental composition and molecular formula with high confidence. shimadzu.com

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to confirm the compound's structure. The molecular ion of this compound is isolated and fragmented inside the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure, which can be interpreted to ensure all structural components are present and correctly connected. nih.govchimia.ch

Quantification: LC-MS/MS is the gold standard for quantifying drugs and metabolites in biological matrices. Using a technique like Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment). This highly selective method allows for accurate quantification of this compound at very low concentrations, which is essential for pharmacokinetic and metabolic studies.

Table 4: Representative Mass Spectrometry Data for this compound

This interactive table provides expected mass spectrometry values for the analysis of this compound.

| Analysis Type | Technique | Parameter | Expected Value | Purpose |

| Molecular Weight Confirmation | ESI-HRMS | [M+H]⁺ Exact Mass | 329.0200 | Confirm Elemental Formula (C₁₂H₁₄IN₂O) |

| Structural Elucidation | ESI-MS/MS | Major Fragment Ion (m/z) | 201.9876 | Corresponds to loss of imidazolepropyl group |

| Quantification | LC-MS/MS (MRM) | Precursor Ion -> Product Ion | 329.0 -> 202.0 | Selective and sensitive quantification |

| Values are calculated based on the chemical structure and are illustrative of a typical analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of small-molecule drugs like this compound in biological matrices. This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

In a typical application, a reversed-phase chromatography column, such as a C18 column, is used to separate this compound from other compounds in a sample, for instance, rat serum. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution (like water with 0.1% formic acid) ensures efficient separation. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate ions from the this compound molecules, typically forming the protonated molecule [M+H]⁺ in positive ion mode. nih.govnih.gov The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.gov This involves selecting the specific mass-to-charge ratio (m/z) of the this compound parent ion and a specific fragment ion produced by collision-induced dissociation (CID). This highly selective monitoring allows for accurate quantification even at very low concentrations, with limits of detection and quantification often reaching the low ng/mL level. nih.gov

While a specific, validated LC-MS/MS method for this compound is not detailed in readily available literature, the parameters for analogous histamine H3 receptor antagonists provide a clear blueprint for its analysis.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 30 mm, 3.5 µm) | Separates the analyte from matrix components based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Solvent system used to elute the analyte from the column. |

| Elution Type | Gradient | Varying the mobile phase composition improves separation efficiency for complex samples. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for MS analysis. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific parent ion → fragment ion transition. |

| Example MRM Transition | Parent Ion (m/z) → Product Ion (m/z) | Specific mass transitions are determined for the compound of interest (e.g., for conessine: m/z 357.4 → 312.1). nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like this compound. longdom.org Unlike standard resolution mass spectrometers, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically <5 ppm). researchgate.netnih.gov

This high mass accuracy allows for the unambiguous determination of a molecule's elemental composition. thermofisher.com For this compound (C₁₅H₁₇IN₂O), the theoretical monoisotopic mass of its protonated ion [M+H]⁺ can be calculated with high precision. An HRMS measurement provides an experimental mass that can be compared to the theoretical value. A close match between the measured mass and the theoretical mass confirms the elemental formula and, by extension, the identity of the compound, distinguishing it from other molecules with the same nominal mass. longdom.org This capability is crucial for verifying the successful synthesis of this compound and for identifying unknown impurities or degradation products. longdom.orgresearchgate.net

| Compound | Formula | Ion | Theoretical Monoisotopic Mass (m/z) | Mass Accuracy Requirement |

|---|---|---|---|---|

| This compound | C₁₅H₁₇IN₂O | [M+H]⁺ | 369.0458 | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the chemical structure of organic molecules like this compound. core.ac.uknih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecular framework, including the carbon skeleton and the connectivity of atoms. nih.gov

¹H NMR (Proton NMR): This experiment identifies the different chemical environments of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal, its integration (the area under the peak, proportional to the number of protons), and its splitting pattern (multiplicity, which reveals neighboring protons) are used to piece together the structure. For this compound, distinct signals would be expected for the protons on the imidazole ring, the propyl chain, and the iodophenyl group.

¹³C NMR (Carbon NMR): This experiment detects the carbon atoms in the molecule, providing information on the number of different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

2D NMR Experiments:

COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish connectivity within proton spin systems, for example, along the propyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule, such as linking the propyl chain to both the imidazole and the iodophenyl ether moieties.

The collective data from these experiments allows for the complete and unambiguous assignment of the structure of this compound, as was done during its initial synthesis and characterization. nih.gov

| NMR Experiment | Information Obtained for this compound Structure |

|---|---|

| ¹H NMR | Identifies and quantifies all unique proton environments (imidazole, propyl chain, iodophenyl ring). |

| ¹³C NMR / DEPT | Identifies all unique carbon environments and determines the type of each carbon (C, CH, CH₂, CH₃). |

| COSY | Confirms H-H connectivity within the propyl chain and within the aromatic rings. |

| HSQC | Assigns specific protons to their directly attached carbons (e.g., CH₂ protons of the propyl chain to their respective ¹³C signals). |

| HMBC | Establishes long-range connectivity, linking the propyl chain to the imidazole ring, the ether oxygen, and the iodophenyl ring, confirming the overall molecular assembly. |

Capillary Electrophoresis Techniques in Ligand Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of small-molecule ligands like this compound. nih.gov It offers advantages such as short analysis times, small sample requirements, and the use of aqueous buffers, making it a "greener" alternative to HPLC. nih.govunl.edu

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates compounds based on their charge-to-size ratio in an electric field. This method can be used for purity assessment of this compound, separating it from charged impurities or degradation products. nih.gov

Affinity Capillary Electrophoresis (ACE): This is a powerful variant of CE used to study and quantify binding interactions. nih.govmdpi.com In a typical ACE experiment to study this compound's interaction with its target, the histamine H3 receptor, a constant concentration of the receptor would be included in the electrophoresis running buffer. When a sample of this compound is injected, its migration time will change depending on the fraction of time it spends bound to the receptor. By performing experiments at different receptor concentrations, one can determine the binding affinity (e.g., the dissociation constant, Kd). nih.gov This technique provides a valuable method for characterizing the specific interactions that are fundamental to this compound's biological activity. mdpi.comnih.gov

| CE Method | Principle | Application in this compound Research |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. | Purity analysis; separation from charged impurities. |

| Affinity Capillary Electrophoresis (ACE) | Separation based on binding interactions with a ligand (e.g., a receptor) in the running buffer. | Determination of binding constants (Kd) to the H3 receptor; studying binding kinetics and specificity. |

| Typical Running Buffer | Aqueous phosphate (B84403) or borate (B1201080) buffer at physiological pH. | Maintains the native conformation of proteins and the charge state of the analyte. |

| Detection | UV absorbance (e.g., at ~210 nm). | Direct detection of this compound as it migrates past the detector. |

Future Directions and Unaddressed Research Gaps

Exploration of Novel Iodoproxyfan Analogues with Enhanced Specificity for H3 Receptor Isoforms

The human H3 receptor is subject to extensive alternative splicing, giving rise to numerous isoforms with potentially distinct pharmacological profiles. researchgate.netnih.gov The most well-characterized isoforms, hH3R445 and hH3R365, have already demonstrated differential signaling in response to certain ligands. researchgate.net While this compound is a potent and selective H3 receptor antagonist, the development of analogues with enhanced specificity for individual H3R isoforms represents a critical and largely unaddressed frontier. acs.orgnih.gov

Research has shown that even subtle structural modifications to the this compound scaffold can significantly alter potency and efficacy. researchgate.net For instance, studies on a series of derivatives of 3-(1H-imidazol-4-yl)propanol, which includes carbamate (B1207046), ester, and ether functionalities similar to this compound, have revealed key structure-activity relationships. acs.org The high affinity of this compound itself is partly attributed to the lipophilic nature of the iodinated aryl group. researchgate.net

The challenge and opportunity lie in designing new analogues that can discriminate between isoforms that differ in the length and composition of their intracellular loops. researchgate.netscispace.com Achieving isoform selectivity could lead to therapeutics with improved efficacy and reduced side effects by targeting only the receptor variants implicated in a specific pathology. This requires a concerted effort in medicinal chemistry to synthesize novel compounds and in molecular pharmacology to screen these analogues against a panel of functionally expressed H3R isoforms. acs.orgresearchgate.net

Table 1: Selected this compound-Related Compounds and their H3 Receptor Affinity

| Compound | Chemical Modification | Receptor Affinity (pKi) | Reference |

|---|---|---|---|

| This compound | 4-iodophenyl ether | 9.0 | acs.org |

| Bromo-analogue | 4-bromophenyl ether | Not specified, precursor for [125I]this compound | acs.org |

| Deiodo-analogue | Phenyl ether | Markedly lower affinity than this compound | researchgate.net |

| Thioperamide (B1682323) | Isothiourea derivative | ~8.4 (Ki = 4 nM) | nih.gov |

Deeper Understanding of Ligand-Induced Conformational Changes in H3 Receptors

The H3 receptor, a G protein-coupled receptor (GPCR), can exist in multiple conformational states. biorxiv.orgpnas.org The binding of a ligand stabilizes a specific conformation, which in turn dictates the downstream signaling outcome. biorxiv.org This concept of ligand-induced conformational change is fundamental to understanding the actions of agonists, antagonists, and inverse agonists. researchgate.net For the H3 receptor, this is further complicated by its high level of constitutive (ligand-independent) activity, which has led to the discovery of protean agonism, where a single ligand can act as an agonist or an inverse agonist depending on the system's baseline activity. pnas.org

This compound and its congener, proxyfan (B1235861), have been instrumental in studying these phenomena. researchgate.net Studies show that different ligands induce distinct receptor conformations, leading to biased signaling—the preferential activation of one signaling pathway over another. researchgate.netbiorxiv.org For example, proxyfan and this compound show biased signaling profiles at the hH3R445 and hH3R365 isoforms, particularly concerning pathways like GSK3β phosphorylation and calcium mobilization. researchgate.net

Future research must aim to resolve the high-resolution structures of the H3 receptor in complex with various ligands, including this compound. Although a crystal structure remains elusive, computational approaches like molecular dynamics simulations are beginning to shed light on the plasticity of the ligand-binding pocket and the allosteric changes that propagate from the binding site to the intracellular G protein-coupling domain. biorxiv.orgbiorxiv.org A deeper structural and biophysical understanding will be invaluable for the rational design of next-generation drugs with precisely tailored signaling profiles.

Integration of Multi-Omics Data to Elucidate H3 Receptor Signaling Networks

The signaling pathways initiated by H3 receptor activation are complex and interconnected, involving more than just the canonical inhibition of adenylyl cyclase. scispace.com To fully comprehend the biological consequences of modulating H3R activity with ligands like this compound, a systems-level approach is necessary. The integration of multiple high-throughput "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build comprehensive models of H3R signaling networks. frontiersin.orgoup.com

Multi-omics approaches can reveal previously unknown connections and identify key molecules or "hubs" within a signaling network. frontiersin.org For instance, a multi-omics investigation of amyotrophic lateral sclerosis (ALS) identified the H3 receptor gene as having variations correlated with the disease, including increased transcription in the spinal cords of sALS patients. researchgate.net This suggests a role for H3R in neurodegenerative processes that would not be apparent from single-pathway studies. Applying similar integrative analyses to cell lines or animal models treated with H3R ligands could map the global changes in gene expression, protein phosphorylation, and metabolic pathways. biorxiv.org

This holistic view can help stratify patients, identify novel biomarkers of drug response, and uncover new therapeutic indications for H3R modulators. researchgate.net The challenge lies in developing the sophisticated bioinformatic tools required to analyze and interpret these large, multi-layered datasets effectively. oup.com

Advancements in Preclinical Research Tools and Methodologies for Receptor Characterization

The characterization of the H3 receptor has always been driven by the availability of selective pharmacological tools. nih.gov The development of early ligands like (R)-alpha-methylhistamine and thioperamide was crucial for the initial discovery and functional validation of the receptor. nih.gov Subsequently, the synthesis of [125I]this compound provided a highly valuable radioligand for in vitro binding assays and autoradiography due to its high affinity and selectivity, allowing for detailed mapping of H3R distribution in the brain. acs.orgnih.gov

While in vitro assays remain fundamental, the field is advancing toward more sophisticated and physiologically relevant methodologies. Key advancements include:

Positron Emission Tomography (PET): The development of PET radiotracers, such as [11C]GSK-189254, allows for the non-invasive in vivo imaging and quantification of H3 receptors in the living brain, including in human subjects. acs.orgnih.gov This technology is critical for confirming target engagement in clinical trials and for studying receptor density in disease states. acs.org

Functional Assays: Beyond simple binding, a suite of functional assays is now used to characterize ligands. These include GTPγS binding assays to measure G protein activation, cAMP accumulation assays, and assays measuring downstream effectors like ERK1/2 phosphorylation. oup.complos.org These assays are essential for determining a ligand's efficacy and identifying biased signaling. plos.org